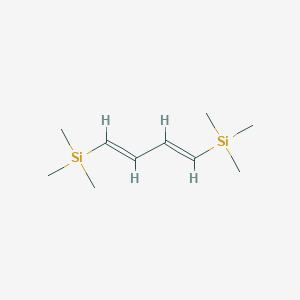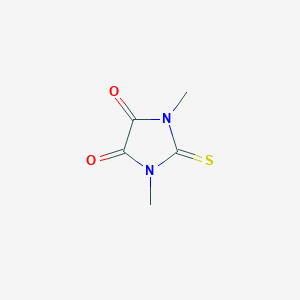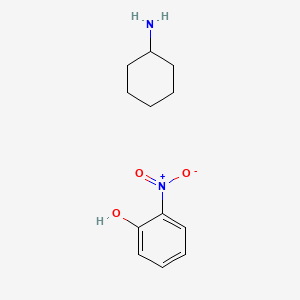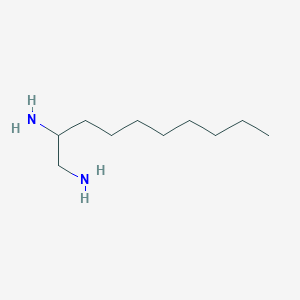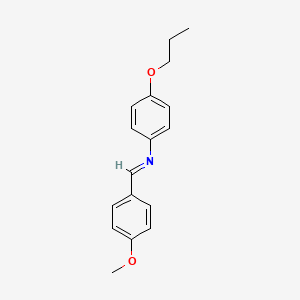
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxy group attached to one phenyl ring and a propoxy group attached to another phenyl ring, making it a substituted imine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. For example, the reaction between 4-methoxybenzaldehyde and 4-propoxybenzylamine in the presence of an acid catalyst can yield the desired imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-Methoxyphenyl)-N-(4-ethoxyphenyl)methanimine: Similar structure with an ethoxy group instead of a propoxy group.
(E)-1-(4-Methoxyphenyl)-N-(4-butoxyphenyl)methanimine: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methoxy and propoxy groups can affect its solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
14921-35-8 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-17-10-6-15(7-11-17)18-13-14-4-8-16(19-2)9-5-14/h4-11,13H,3,12H2,1-2H3 |
Clave InChI |
DHOBAWWYLDTYAH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


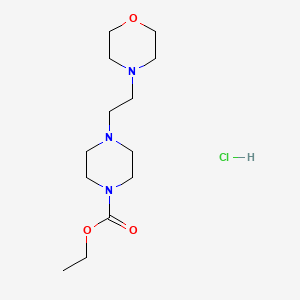



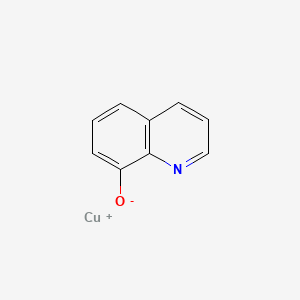
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)


